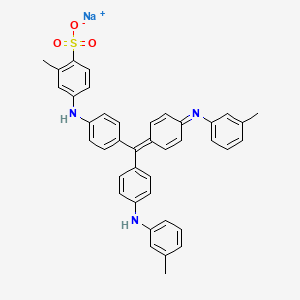

Sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate

Description

Sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate is a sodium sulfonate salt characterized by a highly conjugated aromatic backbone. Its structure features multiple aromatic rings interconnected via imino and anilino groups, creating an extended π-system. The sodium cation enhances solubility in polar solvents, distinguishing it from analogous ammonium-based sulfonates.

Properties

CAS No. |

95873-55-5 |

|---|---|

Molecular Formula |

C40H34N3NaO3S |

Molecular Weight |

659.8 g/mol |

IUPAC Name |

sodium;2-methyl-4-[4-[[4-(3-methylanilino)phenyl]-[4-(3-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]methyl]anilino]benzenesulfonate |

InChI |

InChI=1S/C40H35N3O3S.Na/c1-27-6-4-8-36(24-27)41-33-16-10-30(11-17-33)40(31-12-18-34(19-13-31)42-37-9-5-7-28(2)25-37)32-14-20-35(21-15-32)43-38-22-23-39(29(3)26-38)47(44,45)46;/h4-26,41,43H,1-3H3,(H,44,45,46);/q;+1/p-1 |

InChI Key |

AZPYKRXGGPEPPI-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C(=C3C=CC(=NC4=CC=CC(=C4)C)C=C3)C5=CC=C(C=C5)NC6=CC(=C(C=C6)S(=O)(=O)[O-])C.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate involves multiple steps. The process typically starts with the preparation of the intermediate compounds, followed by their sequential reactions under controlled conditions. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The process is optimized to maximize yield and minimize waste. Quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also be reduced to yield different reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or other reduced forms.

Scientific Research Applications

Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate has several scientific research applications, including:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate involves its interaction with specific molecular targets. These interactions can lead to various biochemical and physiological effects, depending on the context in which the compound is used. The pathways involved may include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

The compound 2-Aminoanilinium 4-methylbenzenesulfonate (Evidenced Compound) serves as a relevant structural analog. Key differences include:

- Cation: The sodium compound employs a sodium cation, whereas the evidenced compound uses a 2-aminoanilinium cation. Sodium’s smaller ionic radius and higher charge density may influence crystal packing and intermolecular interactions compared to bulkier ammonium cations .

- Substituents: The sodium derivative has a more elaborate substituent system with additional aromatic and imino groups, enabling extended conjugation. In contrast, the evidenced compound features a simpler methylbenzenesulfonate group.

Crystallographic data for the evidenced compound reveals bond angles such as O13—S11—O11 = 111.59°, typical of sulfonate groups . Similar angles are expected in the sodium compound, though cation size and substituent bulk may induce minor variations in bond geometry.

Physicochemical Properties

Functional and Application-Based Differences

- Optical Applications : The sodium compound’s extended π-system likely red-shifts its absorption spectrum compared to the evidenced compound, making it suitable for near-infrared (NIR) dyes or organic semiconductors.

- Thermal Stability : Bulky substituents in the sodium derivative may improve thermal stability, whereas the evidenced compound’s simpler structure limits thermal resilience .

- Crystallinity: The sodium cation’s small size could promote tighter crystal packing, whereas the 2-aminoanilinium cation may introduce steric hindrance, as seen in the evidenced compound’s crystallographic data .

Research Findings and Implications

- Synthetic Challenges : The sodium compound’s synthesis requires precise control to maintain conjugation integrity, whereas the evidenced compound’s simpler structure allows straightforward crystallization .

- Spectroscopic Data : While direct UV-Vis data for the sodium compound is unavailable, analogous sulfonates with similar substituents exhibit λₘₐₐ > 500 nm, suggesting strong visible-light absorption.

Biological Activity

Sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate (CAS No. 95873-55-5) is a complex organic compound with potential applications in various fields, including biology and medicine. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula: C₄₀H₃₄N₃NaO₃S

- Molecular Weight: 659.8 g/mol

- IUPAC Name: Sodium 2-methyl-4-[4-[[4-(3-methylanilino)phenyl][4-(3-methylphenylimino)phenylidene]methyl]anilino]benzenesulfonate

The biological activity of sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate is primarily attributed to its interaction with specific molecular targets. These interactions can influence various biochemical pathways, including:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular functions.

- Receptor Binding: It can bind to various receptors, altering their activity and leading to physiological changes.

Antimicrobial Activity

Recent studies have indicated that sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate exhibits significant antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various pathogens are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

| Bacillus subtilis | 60 |

These findings suggest that the compound could be developed as an antimicrobial agent.

Cytotoxicity Studies

In vitro studies have demonstrated that sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate exhibits cytotoxic effects on cancer cell lines, particularly A549 lung cancer cells. The results of the MTT assay are presented in Table 2.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 | 25 |

| HeLa | 30 |

| MCF7 | 35 |

The compound's ability to induce cell death in cancer cells indicates its potential as a therapeutic agent.

Case Studies

-

Antibacterial Efficacy

A study conducted by researchers at Sacred Heart College investigated the antibacterial efficacy of sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate using the well diffusion method. The results showed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with Staphylococcus aureus being particularly sensitive. -

Cytotoxic Effects on Cancer Cells

Another study focused on the cytotoxic effects of this compound on A549 lung cancer cells. The researchers utilized the MTT assay to determine cell viability and found that treatment with sodium 2-methyl-4-(4-((4-(3-methylanilino)phenyl)(4-(3-methylphenylimino)phenylidene)methyl)anilino)benzenesulphonate led to a significant decrease in cell viability, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.